molecular formula C11H15Cl2NO B1432362 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1864063-73-9

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1432362
CAS No.: 1864063-73-9
M. Wt: 248.15 g/mol
InChI Key: FREHVNZJGKCGSM-UHFFFAOYSA-N
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Description

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride, also known as MK-912, is a pharmacological compound. It is a unique chemical with the linear formula C11H14O1N1Cl1 .


Molecular Structure Analysis

The molecular weight of this compound is 248.15 g/mol. The compound has a complex structure, which includes a pyrrolidine ring, a chlorophenoxy group, and a methyl group .

Scientific Research Applications

Synthesis of Pyrrolidinones and Pyrrolines

Research into N-substituted 4-methyl-2-pyrrolidinones has shown that these compounds can be transformed into 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones under mild conditions, offering pathways for the synthesis of potentially bioactive heterocyclic compounds (Bellesia et al., 2001). This process is enhanced when the pyrrolidinones carry at least two chlorine atoms, pointing to the importance of halogenation in modifying the reactivity and properties of these molecules (Ghelfi et al., 2003).

Pyrrolidines in Medicinal Chemistry and Industry

Pyrrolidines exhibit significant biological effects and have found uses in medicine as well as in industrial applications, such as dyes or agrochemical substances. The study of their synthesis, particularly through [3+2] cycloaddition reactions, highlights their versatility and potential for creating novel therapeutic agents (Żmigrodzka et al., 2022).

Cathinone Derivatives Identification

Research into cathinone derivatives has identified novel hydrochloride salts with potential pharmacological activities. These studies employ spectroscopic methods for identification, showcasing the relevance of structural analysis in drug discovery (Nycz et al., 2016).

Fungicidal Activity of Chlorophenoxy Compounds

Compounds derived from 2-(4-chlorophenoxy) have demonstrated fungicidal activity, which could be leveraged for developing new agrochemicals. This research emphasizes the potential of chlorophenoxy derivatives in addressing agricultural challenges (Kuzenkov & Zakharychev, 2009).

N-Heterocyclic Derivatives of Fatty Esters

The exploration of N-heterocyclic derivatives of a novel 1-pyrroline C18 fatty ester opens new avenues for the synthesis of bioactive molecules with potential applications in medicinal chemistry and biochemistry (Lie Ken Jie & Syed-rahmatullah, 1991).

Properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREHVNZJGKCGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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